![molecular formula C12H10N2O3S B2813878 [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid CAS No. 1333702-40-1](/img/structure/B2813878.png)

[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an imidazole derivative functionalized with a thioacetic acid residue at position 4 and a formyl group at position 5 . It has been studied for its effects on the antioxidant status of the liver and kidney in rats with tetrachloromethane poisoning . The compound was found to normalize most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis .

Synthesis Analysis

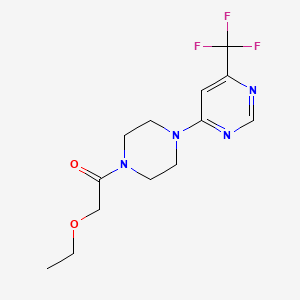

The compound is synthesized based on the use of available 1-aryl-5-formyl-4-chloro-1H-imidazoles . When these are heated with thioglycolic acid in ethanol for 2 hours in the presence of potassium hydroxide, they form [(1-aryl-5-formyl-1H-imidazol-4-yl)thio]acetic acids .Molecular Structure Analysis

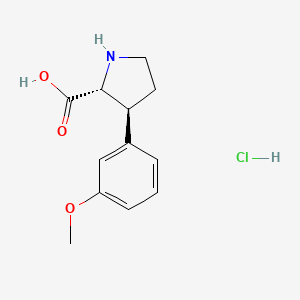

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thioacetic acid residue at position 4 and a formyl group at position 5 .Chemical Reactions Analysis

The compound has been found to have in vitro activity suppressing the intensity of Fe2±ascorbate-induced free-radical lipid oxidation (FRLO) at concentrations of 10^1 to 10^3 M .Applications De Recherche Scientifique

- [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid has demonstrated antimicrobial potential. Researchers have investigated its effects against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

- In rat kidneys, administration of this compound partially normalized oxidant and antioxidant systems. It led to decreased levels of malondialdehyde (MA) and oxidized nucleoside 8-hydroxy-2’-deoxyguanosine (OMP), while restoring reduced glutathione levels and antioxidant enzyme activity .

- Researchers have developed various synthetic routes for imidazole and its derivatives. These pathways enable the creation of modified compounds with diverse biological activities .

- While not directly studied for [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid, imidazole derivatives have shown antitumor properties .

- Imidazole-containing compounds often exhibit anti-inflammatory effects. Research could explore whether this compound shares similar properties .

Antimicrobial Activity

Oxidative Stress Modulation

Synthetic Routes and Derivatives

Anticancer Potential

Anti-Inflammatory Properties

Metabolic Disorders and Diabetes

Mécanisme D'action

Target of Action

The primary targets of [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid are the oxidant-antioxidant systems in the liver and kidneys . These systems play a crucial role in maintaining the balance between the production of reactive oxygen species (ROS) and their elimination, thereby protecting the body from oxidative stress .

Mode of Action

This compound interacts with its targets by suppressing free-radical lipid oxidation and oxidative protein modification processes . It also activates the antioxidant protection system in animal tissues . This interaction results in the normalization of most parameters of the oxidant-antioxidant balance in the liver and kidneys .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidant-antioxidant homeostasis . Its action leads to the suppression of free-radical processes and the peroxidation of polyunsaturated fatty acids in the body . This can significantly decrease the risk of developing diseases associated with oxidative stress .

Result of Action

The result of the compound’s action is the normalization of most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis . This points to the ability of compounds of this type to protect cells from damage due to free radicals .

Propriétés

IUPAC Name |

2-(5-formyl-1-phenylimidazol-4-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-6-10-12(18-7-11(16)17)13-8-14(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMIKLYVNRUQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=C2C=O)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)

![{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2813813.png)

![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)

![Tert-butyl 3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidine-1-carboxylate](/img/structure/B2813815.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2813817.png)